molecular formula C17H16N2O3S B2954374 N-(3-Cyano-4-(methylsulfanyl)phenyl)-2,6-dimethoxybenzenecarboxamide CAS No. 320421-44-1

N-(3-Cyano-4-(methylsulfanyl)phenyl)-2,6-dimethoxybenzenecarboxamide

Cat. No.: B2954374
CAS No.: 320421-44-1
M. Wt: 328.39
InChI Key: UZORQIBMKOILHP-UHFFFAOYSA-N
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Description

“N-(3-Cyano-4-(methylsulfanyl)phenyl)-2,6-dimethoxybenzenecarboxamide” is a complex organic compound. It contains several functional groups including a cyano group (-CN), a methylsulfanyl group (-SCH3), a carboxamide group (CONH2), and two methoxy groups (-OCH3). These functional groups could potentially give this compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, methylsulfanyl, carboxamide, and methoxy groups would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the cyano group might undergo reactions such as hydrolysis, reduction, or addition reactions. The carboxamide group could participate in reactions like hydrolysis or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties like solubility, melting point, boiling point, stability, and reactivity .

Scientific Research Applications

Novel Insecticide Applications

One significant application of chemically unique structures similar to N-(3-Cyano-4-(methylsulfanyl)phenyl)-2,6-dimethoxybenzenecarboxamide is in the development of novel insecticides. For instance, Flubendiamide, a compound with a unique structure incorporating novel substituents, demonstrates extremely strong insecticidal activity, particularly against lepidopterous pests, including resistant strains. This compound exemplifies the potential utility of unique chemical structures in developing new agents for pest control, highlighting a novel mode of action distinct from commercial insecticides and high safety for non-target organisms (Tohnishi et al., 2005).

Synthesis and Chemical Reactivity

The compound's structure also finds relevance in synthetic chemistry, as illustrated by the synthesis of complex molecules through innovative methodologies. For example, the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization demonstrates the compound's utility in constructing cyclic and heterocyclic compounds. The enhancement of cyclization by boron trifluoride diethyl etherate indicates the intricate reactivity pathways that can be harnessed for synthesizing pharmacologically relevant structures (Saitoh et al., 2001).

Advanced Oxidation Processes

In environmental chemistry, compounds with similar structural motifs are applied in advanced oxidation processes for degrading pollutants. For instance, the use of MnCo2O4/g-C3N4 in activating peroxymonosulfate for nitrobenzene degradation showcases the role of dimethyl sulfoxide (DMSO) and related structures in facilitating the breakdown of hazardous substances. This application underscores the importance of such compounds in developing effective and environmentally friendly remediation technologies (Zheng et al., 2021).

Antimicrobial and Therapeutic Research

Additionally, the structural analogs of this compound are explored for antimicrobial properties. The synthesis and characterization of sulfanilamide derivatives, for example, contribute to understanding the molecular basis of antimicrobial activity and potentially developing new therapeutic agents (Lahtinen et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing harm to the environment. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound would likely involve further studies to better understand its properties and potential applications. This could include more detailed studies of its synthesis, reactions, mechanism of action, and safety .

Properties

IUPAC Name

N-(3-cyano-4-methylsulfanylphenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-13-5-4-6-14(22-2)16(13)17(20)19-12-7-8-15(23-3)11(9-12)10-18/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZORQIBMKOILHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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